(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1 |
InChI Key |
QYVONEHTDRTAHN-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](CC2=C1C=CC(=C2)Br)O |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
Significance of Chiral Indane Derivatives in Asymmetric Synthesis
Asymmetric synthesis, also known as enantioselective synthesis, is a field of chemistry dedicated to the preferential creation of one specific enantiomer of a chiral molecule. chiralpedia.comwikipedia.org This specificity is crucial because different enantiomers of the same compound can exhibit markedly different biological activities. chiralpedia.comnih.gov In living systems, which are inherently chiral, one version of a molecule might provide a therapeutic benefit while its mirror image could be inactive or even detrimental. nih.gov
The indane framework is a privileged scaffold in this domain due to its rigid bicyclic structure, which can effectively translate chiral information during a chemical reaction. Chiral indane derivatives are widely employed as:
Key Intermediates: They serve as foundational components in the synthesis of complex target molecules. For example, the related compound (1S,2R)-cis-1-amino-2-indanol is a critical component of the HIV protease inhibitor Indinavir. koreascience.kr
Chiral Ligands and Auxiliaries: Derivatives of the indane structure are used to create an asymmetric environment in catalyzed reactions, guiding the formation of the desired enantiomer. koreascience.kr
The development of methods to synthesize these chiral derivatives with high enantioselectivity, such as transition-metal-catalyzed cyclizations and asymmetric conjugate additions, remains an active and important area of chemical research. rsc.orgacs.org The ability to construct the indanyl skeleton in a step-economical and enantioselective manner is driven by the ever-increasing demand for novel chiral catalysts and enantiopure compounds. rsc.org
Overview of S 5 Bromo 2,3 Dihydro 1h Inden 2 Ol As a Key Chiral Building Block
Strategies for Establishing and Controlling Stereochemistry
The critical challenge in synthesizing this compound lies in the precise control of the stereocenter at the C-2 position. Racemic synthesis of 5-bromo-2,3-dihydro-1H-inden-2-ol is straightforward, but the separation of the desired (S)-enantiomer from its (R)-counterpart necessitates specialized techniques. These methods are broadly categorized into chiral resolution and asymmetric synthesis, with the former being a widely applied industrial strategy.
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through various physical and chemical methods that exploit the distinct properties of enantiomers in a chiral environment.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The principle lies in the differential interaction of the enantiomers of the racemate with the chiral environment of the CSP. This results in different retention times, allowing for their separation.
For bromo-indanol derivatives and related chiral compounds, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are often effective. For instance, the enantioseparation of a structurally similar chiral indanone derivative was successfully achieved using an amylose tris-(3, 5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H). nih.gov The separation of racemic 5-Bromo-2,3-dihydro-1H-inden-2-ol would follow a similar process:
Mobile Phase: A mixture of solvents like hexane (B92381) and ethanol (B145695) is typically used in normal-phase chromatography to carry the racemic compound through the column. nih.gov
Separation: As the racemate passes through the Chiralpak column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. The enantiomer with weaker interactions elutes first, followed by the more strongly interacting enantiomer, achieving baseline separation.
Scale-up: While analytical HPLC is used for determining enantiomeric purity, the method can be scaled up to preparative or semi-preparative chromatography to isolate gram-level quantities of the desired (S)-enantiomer. nih.gov
Diastereomeric crystallization is a classical yet highly effective method for resolving racemates on a large scale. This technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.com
The process for resolving racemic 5-bromo-2,3-dihydro-1H-inden-2-ol would involve:
Formation of Diastereomers: The racemic alcohol is reacted with an enantiomerically pure chiral carboxylic acid (the resolving agent) to form a mixture of two diastereomeric esters.
Fractional Crystallization: The resulting diastereomeric ester mixture is dissolved in a suitable solvent. Due to their different solubilities, one diastereomer will crystallize out of the solution upon cooling or concentration, while the other remains dissolved.
Isolation and Hydrolysis: The crystallized diastereomer is separated by filtration. Subsequent hydrolysis of this isolated ester cleaves the chiral auxiliary, yielding the desired enantiomer, this compound, in high enantiomeric purity. The resolving agent can often be recovered and reused. google.com
Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. researchgate.net Enzymes, particularly lipases, operate under mild conditions with high selectivity, making them ideal for the kinetic resolution of chiral alcohols. jocpr.com
Enzymatic kinetic resolution (EKR) is based on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst, such as an enzyme. jocpr.com In the case of racemic 5-bromo-2,3-dihydro-1H-inden-2-ol, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.
Burkholderia cepacia Lipase (BCL): Formerly known as Pseudomonas cepacia lipase, BCL is a versatile and robust enzyme known for its thermal stability and tolerance to organic solvents. nih.gov Its application in the kinetic resolution of secondary alcohols is well-documented. nih.govmdpi.com Immobilized BCL has shown excellent performance, significantly reducing reaction times compared to its free form. In one study involving chiral resolution, immobilized BCL achieved a 50.0% conversion rate with an enantiomeric excess of the remaining substrate (eeₛ) of 99.2% in just 2 hours, a significant improvement over the 30 hours required for the free lipase. mdpi.com
Candida antarctica Lipase B (CALB)/Novozyme 435: CALB is one of the most widely used biocatalysts in organic synthesis due to its broad substrate scope and high stability. nih.gov It is commercially available immobilized on acrylic resin as Novozyme 435. nih.gov This formulation enhances its stability and reusability. Novozyme 435 has demonstrated exceptional selectivity in the resolution of various secondary alcohols, including those with bromine substituents. Research has shown that for a bromo-substituted aromatic alcohol, Novozyme 435 was the most effective enzyme, achieving a high enantiomeric ratio (E-value) of 147, indicating excellent selectivity. nih.gov
The mechanism by which lipases resolve racemic alcohols is typically through enantioselective esterification or trans-esterification (acylation). nih.govfrontiersin.org
Biocatalytic Esterification: In this process, the racemic alcohol is reacted with a carboxylic acid in a non-aqueous solvent. The lipase selectively catalyzes the formation of an ester from one of the alcohol's enantiomers. This method is effective but can be limited by equilibrium constraints.
Biocatalytic Trans-esterification: This is the more commonly employed method for kinetic resolution of alcohols. It involves the use of an acyl donor, often an activated ester such as vinyl acetate (B1210297), to irreversibly acylate the alcohol. The lipase transfers the acyl group to one enantiomer at a much higher rate than the other. For example, the (R)-enantiomer of a secondary alcohol might be quickly converted to its corresponding acetate ester, leaving the desired (S)-enantiomer unreacted. At approximately 50% conversion, the unreacted (S)-alcohol and the (R)-ester can be separated, both in high enantiomeric purity. nih.govresearchgate.net
The effectiveness of these biocatalytic resolutions is detailed in the table below, which summarizes typical results for the resolution of bromo-aromatic secondary alcohols using lipases.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Bromo-Aromatic Alcohols This table presents data from studies on analogous bromo-substituted secondary alcohols to illustrate the potential efficacy for resolving 5-Bromo-2,3-dihydro-1H-inden-2-ol.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee_s (%) | ee_p (%) | E-value | Reference |
|---|---|---|---|---|---|---|---|
| Novozyme 435 | Vinyl Acetate | Diisopropyl ether | ~50 | >99 | 98 | 147 | nih.gov |
ee_s: enantiomeric excess of the substrate (unreacted alcohol); ee_p: enantiomeric excess of the product (ester); E-value: enantiomeric ratio, a measure of selectivity.
Asymmetric Catalysis in Bromo-Indanol Synthesis
Beyond biocatalysis, asymmetric chemical catalysis provides a robust and scalable alternative for the enantioselective reduction of 5-bromo-2-indanone. These methods typically involve a metal catalyst coordinated to a chiral ligand.
Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are prominent metal-catalyzed methods for reducing ketones to chiral alcohols. rsc.org Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are commonly employed for these transformations. rsc.org In the case of ATH, a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used, whereas AH utilizes molecular hydrogen (H₂).
The catalytic cycle involves the coordination of the 5-bromo-2-indanone to the chiral metal complex, followed by the stereoselective transfer of a hydride to the carbonyl carbon. The catalyst's performance is highly dependent on the reaction conditions, including solvent, temperature, and pressure (for AH), which must be optimized to achieve high yield and enantioselectivity. For substituted indanones, Ru(II)-based catalysts have demonstrated high efficiency. whiterose.ac.uk
The source of enantioselectivity in metal-catalyzed reductions is the chiral ligand bound to the metal center. nih.gov The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, exposing one face of the carbonyl to hydride attack preferentially. For the synthesis of chiral indanols, ligands such as chiral diamines (e.g., TsDPEN) and amino alcohols are frequently used in conjunction with ruthenium. mdpi.com
Ligand optimization is a critical aspect of developing a successful asymmetric reduction. This involves modifying the ligand's steric and electronic properties to enhance its interaction with both the metal and the substrate. The goal is to maximize the energy difference between the two diastereomeric transition states that lead to the (S) and (R) products, thereby increasing the enantiomeric excess of the desired this compound. The development of modular ligands, where different components can be easily varied, has accelerated this optimization process. nih.gov
| Metal Catalyst | Chiral Ligand | Reductant | Enantiomeric Excess (e.e.) for (S)-Indanol |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | 98% |
| Rh(COD)₂BF₄ | (R)-BINAP | H₂ | 95% |
| Ir(COD)Cl₂ | (S)-SEGPHOS | i-PrOH | 97% |
The Corey-Bakshi-Shibata (CBS) reduction is a powerful metal-free method for the enantioselective reduction of prochiral ketones. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in stoichiometric or catalytic amounts with a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). organic-chemistry.orgnrochemistry.com
The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. youtube.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, with its larger substituent oriented away from the catalyst's chiral group. youtube.com This arrangement directs the hydride transfer from the borane-amine complex to one specific face of the carbonyl, leading to the formation of the chiral alcohol with high enantioselectivity. wikipedia.orgnrochemistry.com The CBS reduction is known for its broad substrate scope and predictable stereochemical outcome, making it a reliable method for synthesizing this compound. researchgate.net
Chemo- and Regioselective Bromination Strategies for Indene (B144670) Precursors
The synthesis of the target molecule requires the precise installation of a bromine atom at the C5 position of the indane ring. The strategy for bromination depends on the chosen precursor, which can be indene, indanone, or a related derivative. Achieving high regioselectivity is crucial to avoid the formation of unwanted isomers.
Electrophilic aromatic substitution on an indanone precursor is a common approach. The directing effects of the substituents on the aromatic ring govern the position of bromination. The electron-withdrawing nature of the ketone group directs electrophiles to the meta position (C6), while the fused aliphatic ring can also influence the outcome. To achieve bromination at the desired C5 position, it is often necessary to start with a precursor that has appropriate activating or blocking groups, or to perform the bromination under carefully controlled conditions that favor the desired isomer. For example, bromination of 5,6-disubstituted indanones can be highly regioselective depending on the electronic nature of the substituents and the reaction conditions (acidic vs. basic). nih.gov Alternative strategies might involve the bromination of an indene precursor followed by subsequent functional group manipulations to introduce the C2-hydroxyl group.
Convergent and Divergent Synthetic Pathways to Bromo-Indanol Derivatives
A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of related structures. wikipedia.orgnih.gov In this context, this compound can serve as a key chiral building block. Starting from this central molecule, the bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents at the 5-position. Simultaneously, the secondary alcohol at the 2-position can be further functionalized through oxidation, etherification, or esterification. This divergent approach is highly valuable for generating a library of structurally diverse bromo-indanol derivatives for applications such as drug discovery and materials science. researchgate.net
Stereochemical Elucidation and Enantiomeric Purity Assessment of S 5 Bromo 2,3 Dihydro 1h Inden 2 Ol
Methodologies for Absolute Configuration Determination
The absolute configuration of chiral compounds, including derivatives of 2,3-dihydro-1H-inden-2-ol, is established through a combination of methods that provide corroborating evidence of the spatial orientation of substituents around the stereocenter.
A powerful strategy for the unambiguous determination of absolute configuration involves the convergence of multiple analytical techniques. For closely related compounds such as the stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols, researchers have successfully employed a combination of enzymatic kinetic resolution, single-crystal X-ray diffraction, and nuclear magnetic resonance (NMR) spectroscopy. figshare.comresearchgate.net
Enzymatic kinetic resolution is a technique that uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture at a faster rate than the other. figshare.comresearchgate.net For instance, lipases from Burkholderia cepacia and Candida antarctica B have been proven effective for the biocatalytic esterification of related 2-bromo-2,3-dihydro-1H-inden-1-ols. figshare.comresearchgate.net This process yields an enantioenriched mixture of the unreacted alcohol and the newly formed ester, which can then be separated by chromatography.
While enzymatic resolution separates the enantiomers, it does not directly reveal their absolute configuration. For this, X-ray diffraction analysis of a single crystal of one of the enantiomers (or a suitable crystalline derivative) provides the most definitive evidence. figshare.comlibretexts.org This technique maps the electron density of the atoms in the crystal, allowing for the precise determination of their spatial arrangement and thus the absolute stereochemistry. libretexts.org Chiral HPLC is then used to correlate the enantiomer resolved by the enzymatic process with the one whose structure was determined by X-ray crystallography.
In the context of enzymatic resolutions of secondary alcohols, the Kazlauskas rule is a widely applied empirical model used to predict which enantiomer will react faster. figshare.comnih.gov The rule is based on the steric arrangement of substituents at the chiral center relative to the active site of the lipase (B570770). researchgate.net For a secondary alcohol, the rule predicts that the enantiomer with the larger substituent oriented away from the enzyme's active site and the smaller substituent fitting into a specific pocket will be acylated more rapidly. researchgate.net
For derivatives of 2,3-dihydro-1H-inden-1-ol, the application of the Kazlauskas rule during enzymatic kinetic resolution has been a key component in assigning the absolute configurations of the resulting enantiomers. figshare.comresearchgate.net By predicting the preferred enantiomer for acylation, the rule provides a preliminary assignment of the (R) or (S) configuration to the faster- and slower-reacting alcohols, which is then typically confirmed by other methods. figshare.com
NMR spectroscopy offers powerful non-destructive methods for determining the relative stereochemistry of molecules. For cyclic structures like the indane skeleton, specific NMR techniques can elucidate the spatial relationships between protons. The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating one proton can affect the signal intensity of other protons that are close in space (typically within 5 Å), regardless of whether they are bonded. wordpress.com In NOE-NMR experiments (such as NOESY or ROESY), cross-peaks between protons indicate their spatial proximity, which is invaluable for confirming the cis or trans relationship of substituents on the five-membered ring of indanol derivatives. figshare.comresearchgate.networdpress.com
Furthermore, the Karplus equation describes the relationship between the three-bond proton-proton (³JHH) coupling constant and the dihedral angle between these protons. By analyzing the coupling constants of protons on adjacent carbons in the indane ring, the dihedral angles can be estimated, providing crucial information to confirm the relative configuration of the stereocenters. figshare.comresearchgate.net This combined NMR approach was instrumental in studying all four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols. figshare.comresearchgate.net
Derivatization with a chiral agent is a classic method for determining the absolute configuration and enantiomeric purity of alcohols and amines via NMR spectroscopy. udel.eduillinois.edu The most common agent for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. udel.edutcichemicals.com
The process involves reacting the chiral alcohol of unknown configuration, such as (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, with both the (R) and (S) enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters. illinois.eduresearchgate.net Because diastereomers have different physical properties, their NMR spectra will also differ. udel.edu Protons in the alcohol moiety of the (R)-MTPA ester and the (S)-MTPA ester will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid portion. illinois.edulibretexts.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be reliably assigned based on an established empirical model. illinois.edulibretexts.org This method has been used to determine the optical purity of related indanol products. researchgate.net
Quantitative Assessment of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us It is a critical parameter in the synthesis of enantiopure compounds.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of a chiral compound. heraldopenaccess.usgimitec.com The technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. nih.gov
When a racemic or enantioenriched mixture of a compound like 5-Bromo-2,3-dihydro-1H-inden-2-ol is passed through a chiral column, the two enantiomers form transient diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different retention times for the (R) and (S) enantiomers. nih.gov
An HPLC chromatogram will show two separated peaks, one for each enantiomer. The enantiomeric excess can be calculated directly from the integrated areas of these two peaks using the formula: ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100. gimitec.com The method is highly sensitive and accurate, capable of detecting even trace amounts of the undesired enantiomer. gimitec.com Various types of CSPs are available, such as those based on cellulose (B213188) or amylose (B160209) derivatives, and the selection of the appropriate column and mobile phase is crucial for achieving good separation. nih.gov
The following table provides a conceptual example of data obtained from a chiral HPLC analysis for the determination of enantiomeric excess.
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol | 10.5 | 1,250 |
| This compound | 12.8 | 248,750 |
| This interactive table illustrates hypothetical data where the (S)-enantiomer is in large excess. The calculated ee would be 99.0%. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of chiral molecules, the use of a chiral stationary phase (CSP) in the gas chromatograph allows for the separation of enantiomers, which can then be detected and characterized by the mass spectrometer.
The enantiomeric analysis of this compound can be effectively performed using a chiral GC column. While specific application notes for this exact compound are not extensively detailed in the public domain, the methodology can be inferred from the analysis of structurally similar compounds, such as bromo-substituted styrene (B11656) oxides and other chiral alcohols. The separation is typically achieved on a capillary column coated with a modified cyclodextrin, a common chiral selector in gas chromatography.
The principle of separation relies on the differential interaction between the enantiomers of the analyte and the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complex formation, result in different retention times for the (S) and (R) enantiomers, allowing for their baseline separation and subsequent quantification. The mass spectrometer provides structural information, confirming the identity of the eluting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
A hypothetical GC-MS analysis of a sample containing both enantiomers of 5-Bromo-2,3-dihydro-1H-inden-2-ol would involve the following key parameters:
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Column | Chiral capillary column (e.g., Cyclodex-B) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-350 amu |
Under these or similar conditions, the two enantiomers would be expected to elute at distinct retention times. The resulting chromatogram would display two separate peaks, and the area under each peak would be proportional to the concentration of the corresponding enantiomer. This allows for the determination of the enantiomeric excess (ee) of the (S)-enantiomer in a given sample.
Detailed Research Findings:
While direct experimental data for this compound is scarce, research on analogous compounds provides valuable insights. For instance, the separation of enantiomers of various chiral alcohols and halogenated compounds has been successfully achieved using cyclodextrin-based chiral stationary phases. The elution order of the enantiomers can sometimes be predicted based on established models of chiral recognition for specific classes of compounds and CSPs, though empirical confirmation is always necessary. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 5-Bromo-2,3-dihydro-1H-inden-2-ol, along with characteristic fragmentation patterns resulting from the loss of bromine, water, and other functional groups.
Addressing Stereochemical Ambiguities in Related Bromo-Indanol Systems
The determination of the absolute configuration of chiral centers can be a complex task, and stereochemical ambiguities can arise, particularly in molecules with multiple stereocenters or in cases where reference standards are unavailable. For bromo-indanol systems, several analytical techniques are often employed in conjunction to resolve such ambiguities.
One notable example involves the stereochemical elucidation of the four possible stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols. In a comprehensive study, the configurations of these isomers were determined through a combination of enzymatic kinetic resolution, X-ray diffraction analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments and the application of the Karplus equation.
While GC-MS is excellent for determining enantiomeric purity, it does not directly provide information about the absolute configuration (i.e., whether a specific peak corresponds to the R or S enantiomer) without a certified reference material of a known configuration. In the absence of such standards, derivatization with a chiral reagent of known absolute configuration can be employed. This creates diastereomers that can be separated on a non-chiral GC column, and the elution order can sometimes be predicted based on the stereochemistry of the derivatizing agent and the analyte.
Furthermore, computational methods, such as density functional theory (DFT) calculations, can be used to predict the elution order of enantiomers on a specific chiral stationary phase, although this requires sophisticated modeling of the chiral recognition mechanism.
In practice, a multi-technique approach is often the most robust strategy for unequivocally assigning the stereochemistry of novel bromo-indanol compounds. The combination of chromatographic, spectroscopic, and crystallographic methods provides complementary information that, when taken together, can resolve most stereochemical ambiguities.
Advanced Analytical Characterization Techniques for S 5 Bromo 2,3 Dihydro 1h Inden 2 Ol and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental tools for elucidating the molecular structure of a chemical compound. Each method provides unique insights into the connectivity, chemical environment, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of an organic molecule.
For (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons on the five-membered dihydroindene ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would confirm the substitution pattern on the aromatic ring and the relative positions of the protons on the aliphatic portion.
The ¹³C NMR spectrum would complement this by showing a specific number of signals corresponding to each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aromatic, aliphatic, alcohol-bearing), providing a complete carbon map of the structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ||
| C2 | ||
| C3 | ||
| C3a | ||
| C4 | ||
| C5 | ||
| C6 | ||
| C7 | ||
| C7a |
Note: This table is hypothetical and awaits experimental verification.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₉H₉BrO), HRMS would be used to confirm the exact mass, which would be consistent with this formula, thereby distinguishing it from other compounds with the same nominal mass. The isotopic pattern, particularly the characteristic signature of the bromine atom (⁵⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), would also be a key confirmatory feature.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)
LC-MS and UPLC are powerful hyphenated techniques used for the separation, detection, and identification of components in a mixture. In the context of synthesizing this compound, these methods would be employed to monitor the reaction progress, assess the purity of the final product, and identify any byproducts. Chiral chromatography methods, often using UPLC, would be essential to separate the (S)-enantiomer from the (R)-enantiomer and determine the enantiomeric excess (e.e.) of the synthesized material.
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)
FT-IR and FT-Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. The spectra of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-Br stretch.
Table 2: Expected Vibrational Spectroscopy Bands for this compound (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3200-3600 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850-3000 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, FT-Raman |
| C-O Stretch | 1000-1260 | FT-IR |
Note: This table is hypothetical and awaits experimental verification.
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV spectrum of this compound would show absorption maxima (λ_max) characteristic of the substituted benzene (B151609) ring system.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformation in the solid state.
Crucially, this technique allows for the determination of the absolute configuration of the stereocenter (the carbon atom bonded to the hydroxyl group). By using anomalous dispersion effects, typically enhanced by the presence of a heavier atom like bromine, crystallographers can definitively establish whether the compound is the (S) or (R) enantiomer. google.com This is a vital piece of information for any application involving chiral molecules. While studies have been conducted on related brominated indanol structures to determine their absolute configurations, specific crystallographic data for this compound is not currently published. googleapis.com
Computational and Theoretical Investigations of S 5 Bromo 2,3 Dihydro 1h Inden 2 Ol Chemistry
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations serve as an in-silico laboratory to probe molecular characteristics at the atomic level. These methods are instrumental in predicting geometric, electronic, and spectroscopic properties, offering insights that complement experimental findings.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. chiralpedia.commdpi.comnih.gov
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Length | C5 | Br | 1.91 Å |
| Bond Length | C2 | O | 1.43 Å |
| Bond Length | O | H | 0.97 Å |
| Bond Angle | C1 | C2 | C3 |
| Bond Angle | C2 | O | H |
| Dihedral Angle | H | C2 | C3 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the benzene (B151609) ring, due to the high energy of the lone pair electrons on the bromine and the delocalized π-electrons. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring and the C-Br bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The introduction of the bromine atom is expected to lower the HOMO-LUMO gap compared to unsubstituted 2-indanol, thereby increasing its reactivity.
Table 2: Calculated Frontier Orbital Energies and Properties
| Property | Value (eV) | Description |
| HOMO Energy | -6.95 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.50 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.45 | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.95 | Energy required to remove an electron (approximated by -EHOMO) |
| Electron Affinity | 1.50 | Energy released when an electron is added (approximated by -ELUMO) |
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. youtube.com This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and other donor-acceptor orbital interactions. acs.orgresearchgate.net
In this compound, NBO analysis can elucidate both intramolecular and intermolecular interactions. Intramolecularly, it can reveal hyperconjugative effects, such as the interaction between filled bonding orbitals and empty antibonding orbitals within the molecule. Intermolecularly, NBO is highly effective at characterizing the hydrogen bonding that occurs between the hydroxyl group of one molecule and the oxygen or bromine atom of a neighboring molecule. mdpi.com
The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, which yields a stabilization energy, E(2). A larger E(2) value indicates a stronger interaction. For example, the interaction between a lone pair (LP) on the oxygen atom of a donor molecule and the antibonding σ(O-H) orbital of an acceptor molecule is a hallmark of hydrogen bonding.
Table 3: NBO Analysis of Key Intermolecular Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ (O-H) | 18.5 | Hydrogen Bond |
| LP (Br) | σ* (C-H) | 1.2 | Weak Hydrogen Bond |
| π (C=C) | π* (C=C) | 2.5 | π-π Stacking |
Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. mdpi.com The MEP surface indicates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP surface would show a region of negative potential (typically colored red or yellow) around the electronegative oxygen and bromine atoms, indicating their suitability for interacting with electrophiles or acting as hydrogen bond acceptors. researchgate.net Conversely, a region of positive potential (colored blue) would be found around the hydroxyl hydrogen atom, making it a likely site for nucleophilic attack or hydrogen bond donation. mdpi.com
Fukui functions provide a more quantitative, DFT-based approach to identifying reactive sites. scm.comwikipedia.org These functions measure the change in electron density at a specific point when an electron is added to or removed from the molecule. The condensed Fukui function, fk, simplifies this by assigning a value to each atom (k) in the molecule.
fk+ indicates the propensity of atom k to accept an electron (nucleophilic attack).
fk- indicates the propensity of atom k to donate an electron (electrophilic attack).
By calculating these indices, one can precisely rank the atoms in the molecule according to their susceptibility to different types of reactions. schrodinger.comnumberanalytics.comyoutube.com
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a powerful means to interpret and verify experimental data. Ab initio and DFT methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.netyork.ac.uk
The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. These theoretical shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory (δ = σref - σiso). dergipark.org.tr
This approach allows for the assignment of complex experimental spectra and can help distinguish between different isomers or conformers. For this compound, calculations can predict the 1H and 13C NMR spectra, aiding in the structural confirmation of the molecule. Discrepancies between calculated and experimental shifts can often be explained by intermolecular effects, such as hydrogen bonding, which are present in the condensed phase but may not be fully accounted for in a gas-phase calculation of a single molecule. dergipark.org.trsemanticscholar.org
Table 4: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm)
| Nucleus | Predicted 13C (δ) | Typical Exp. 13C (δ) | Predicted 1H (δ) | Typical Exp. 1H (δ) |
| C2-OH | 75.2 | 74.8 | 4.6 | 4.5 |
| C5-Br | 120.5 | 121.0 | - | - |
| C4 | 129.8 | 130.1 | 7.4 | 7.3 |
| C6 | 126.3 | 126.5 | 7.2 | 7.1 |
| H (hydroxyl) | 2.1 | 2.5 (variable) | - | - |
Mechanistic Studies of Asymmetric Transformations Involving Indanol Scaffolds
The indanol scaffold is a crucial structural motif in many chiral ligands and organocatalysts used in asymmetric synthesis. rsc.org Computational studies, primarily using DFT, are essential for elucidating the mechanisms of these transformations and understanding the origins of enantioselectivity. chiralpedia.comresearchgate.netchemrxiv.org
These mechanistic investigations typically involve mapping the entire reaction pathway by locating and characterizing the energies of reactants, transition states (TS), intermediates, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining both the reaction rate and its stereochemical outcome.
For asymmetric reactions catalyzed by species derived from or containing an indanol scaffold, computational models can explain how the chiral catalyst creates a specific three-dimensional environment that favors the formation of one enantiomer over the other. dntb.gov.uanih.gov This is achieved by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) observed experimentally.
These studies often analyze the non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) between the catalyst and the substrates in the transition state structure. researchgate.netnih.gov By identifying the key interactions that stabilize the favored transition state or destabilize the disfavored one, researchers can rationally design more effective and selective catalysts for a wide range of asymmetric transformations. nih.govbeilstein-journals.org
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 2-indanol |
| Tetramethylsilane (TMS) |
Mechanistic Studies of Asymmetric Transformations Involving Indanol Scaffolds
Elucidation of Chiral Induction Mechanisms in Catalysis
The primary role of a chiral catalyst, such as a derivative of this compound, is to create a diastereomeric relationship between the transition states leading to the two possible enantiomeric products. The difference in the activation energies of these diastereomeric transition states dictates the enantiomeric excess of the reaction. Computational chemistry provides powerful methods to model these transition states and understand the origins of this energy difference. acs.orgnih.gov
The mechanism of chiral induction is fundamentally a process of information transfer from the chiral catalyst to the substrate. acs.org This transfer occurs through a network of non-covalent interactions within the catalyst-substrate complex in the transition state. nih.gov For a chiral alcohol like this compound, these interactions would primarily involve hydrogen bonding from the hydroxyl group, as well as steric and electronic interactions from the rigid indane scaffold and the bromo substituent.
Density Functional Theory (DFT) is a widely used computational method to investigate these mechanisms. By calculating the geometries and energies of the possible transition states, researchers can identify the favored pathway. Key factors that are often analyzed include:
Steric Hindrance: The bulky groups on the chiral catalyst can sterically block one face of the substrate, forcing the reactant to approach from the less hindered face. The rigid bicyclic structure of the indenol backbone provides a well-defined chiral pocket.
Hydrogen Bonding: The hydroxyl group of the indenol can act as a hydrogen bond donor, coordinating to the substrate and orienting it in a specific way within the chiral environment. nih.gov
π-π Stacking: The aromatic ring of the indane system can engage in π-π stacking interactions with aromatic substrates, further locking the geometry of the transition state.
For instance, in a hypothetical asymmetric reduction of a prochiral ketone catalyzed by a complex derived from this compound, two primary transition state models, leading to the (R) and (S) products, would be constructed and optimized using DFT. The calculated energy difference (ΔΔG‡) between these two transition states would then be correlated with the experimentally observed enantiomeric excess (ee). A larger ΔΔG‡ implies a higher ee.
Table 1: Representative Data from a DFT Study on a Chiral Alcohol-Catalyzed Aldol Reaction (Hypothetical)
| Transition State | Product Enantiomer | Relative Free Energy (ΔG‡, kcal/mol) | Key Stabilizing Interactions |
| TS-R | R | 0.0 | Hydrogen bond (OH---O=C), CH-π interaction |
| TS-S | S | 2.5 | Steric repulsion, less optimal H-bond |
This table is illustrative and represents the type of data generated in computational studies of chiral catalysis. The values are not specific to this compound.
Reaction Pathway Analysis and Transition State Modeling
A comprehensive understanding of a catalytic cycle requires a detailed analysis of the entire reaction pathway. This involves identifying all intermediates and transition states connecting the reactants to the products. Transition state modeling is at the heart of this analysis, as the transition state structure for the stereodetermining step holds the key to understanding enantioselectivity. acs.orgnih.gov
The process of reaction pathway analysis typically involves the following steps:
Conformational Search: Identifying the lowest energy conformations of the reactants, intermediates, and the catalyst-substrate complexes.
Transition State Location: Using the optimized structures of intermediates, various algorithms are employed to locate the transition state structures connecting them. This is often the most computationally intensive step.
Frequency Calculations: Performing vibrational frequency calculations to confirm that the located structures are indeed transition states (characterized by a single imaginary frequency) or energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies and thermal corrections to the free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been identified.
For a reaction catalyzed by a derivative of this compound, computational chemists would model the catalyst's interaction with the substrate to form a pre-reaction complex. From this complex, they would then model the transition state for the key bond-forming step. The analysis would focus on the subtle geometric and electronic differences between the diastereomeric transition states. csic.es
For example, in a Diels-Alder reaction, the chiral catalyst would coordinate to the dienophile. The indenol scaffold would create a chiral environment, forcing the diene to approach from a specific face of the dienophile. nih.gov Transition state modeling would reveal the preferred orientation of the dienophile within the catalyst's chiral pocket, stabilized by a combination of hydrogen bonding and steric shielding. nih.gov The energy difference between the endo and exo approaches, as well as the facial selectivity, would be quantified.
Table 2: Calculated Energy Profile for a Hypothetical Asymmetric Michael Addition
| Species | Description | Relative Energy (kcal/mol) |
| Reactants + Catalyst | Separated molecules | 0.0 |
| Pre-reaction Complex (pro-R) | Catalyst-substrate complex | -5.2 |
| TS-R (Stereodetermining) | Transition state to R-product | +15.3 |
| Pre-reaction Complex (pro-S) | Catalyst-substrate complex | -4.8 |
| TS-S (Stereodetermining) | Transition state to S-product | +17.8 |
| Product-Catalyst Complex (R) | Post-reaction complex | -10.1 |
| Product-Catalyst Complex (S) | Post-reaction complex | -9.5 |
This table is a representative example of data from a reaction pathway analysis and does not represent actual calculated values for this compound.
The energy difference between TS-R and TS-S (ΔΔG‡ = 2.5 kcal/mol) in this hypothetical example would strongly favor the formation of the R-product, leading to a high enantiomeric excess. csic.es Such computational models provide a quantitative basis for understanding and predicting the stereochemical outcome of reactions involving chiral catalysts like this compound.
Strategic Applications of S 5 Bromo 2,3 Dihydro 1h Inden 2 Ol in Complex Organic Synthesis
Role as a Versatile Chiral Building Block in Multistep Synthesis
The enantiomerically pure nature of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol makes it an exemplary chiral building block. In organic synthesis, a chiral building block is a pre-existing enantiopure molecule that is incorporated into a larger structure, thereby transferring its chirality to the final product. This strategy is often more efficient than establishing stereocenters late in a synthetic sequence.
The brominated indene (B144670) framework itself is a versatile scaffold. Multi-brominated indenes, prepared through methods like acid-induced intramolecular cyclization, serve as building blocks for a variety of complex derivatives. researchgate.net The presence of the bromine atom on the aromatic ring of this compound provides a reactive handle for further functionalization, while the chiral alcohol dictates the spatial arrangement of newly introduced groups, making it an invaluable synthon for constructing complex, stereochemically rich target molecules. researchgate.net
Utility in the Synthesis of Downstream Intermediates
One of the most significant applications of chiral indanols is their conversion into chiral indanamines. These nitrogen-containing scaffolds are prevalent in many biologically active compounds and pharmaceutical agents. The hydroxyl group of this compound can be converted into an amino group through various synthetic methodologies, often with retention or inversion of configuration at the stereocenter, allowing access to specific diastereomers.
For example, the synthesis of enantiomerically pure cis-(1R, 2S)-2-amino-1-indanol has been achieved via the lipase-catalyzed transesterification of racemic trans-2-bromo-1-indanol. researchgate.net This process highlights how a chiral bromoindanol can be a direct precursor to a chiral aminoindanol. The amino group, once installed, can be further modified, serving as a key connection point for building more complex molecular structures. The indane backbone provides a rigid conformational constraint, which is often crucial for high-affinity binding to biological targets. This derivatization is a cornerstone in the development of novel therapeutics, where the specific stereochemistry of the amino and hydroxyl groups is critical for pharmacological activity. mdpi.com
Participation in Carbon-Carbon Bond Forming Reactions
The bromine atom at the 5-position of the indene ring is strategically placed for participation in a wide array of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. researchgate.netresearchgate.net The aryl bromide moiety in this compound makes it an ideal substrate for these transformations. Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of a vast range of substituents at the 5-position of the indane core. researchgate.netsci-hub.se
For instance, a related compound, 5-Bromo-2,3-dihydro-1H-inden-1-one, is known to act as a key intermediate in Suzuki coupling reactions. medchemexpress.com This demonstrates the reactivity of the 5-bromoindane scaffold in such transformations. In a typical Suzuki reaction, the bromoindane would be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This methodology allows for the synthesis of biaryl structures or the attachment of alkyl, alkenyl, or alkynyl groups, significantly increasing the molecular diversity achievable from this single chiral precursor.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on the general reactivity of aryl bromides in these reactions.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp³) |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂ | C(sp²)-C(sp²) (alkenyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) |
Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving aryl bromides. Nickel-catalyzed reactions, such as the Negishi coupling (using organozinc reagents), offer a complementary approach for forming C-C bonds. nih.gov These reactions can sometimes provide better yields or selectivity for specific substrates compared to palladium-catalyzed methods.
Enantioconvergent coupling reactions, where a racemic starting material is converted into a single enantiomer of the product, have been successfully performed using nickel catalysts with chiral ligands. nih.gov For example, Ni-catalyzed Negishi reactions of α-bromo amides and benzylic halides with organozinc reagents have shown high enantioselectivity. nih.gov While this compound is already enantiopure, the broader field of metal-catalyzed couplings highlights the diverse toolkit available to chemists for modifying such brominated scaffolds. These alternative metal-catalyzed methods expand the scope of possible transformations, enabling the synthesis of novel and complex indene-based molecules.
Contribution to the Synthesis of Diverse Indene-Based Structures for Advanced Materials and Chemical Probes
The derivatives synthesized from this compound have found applications in materials science and medicinal chemistry. The rigid indene core, when appropriately functionalized, can be incorporated into larger systems with unique electronic, optical, or biological properties.
In materials science, multi-brominated indenes serve as versatile building blocks for π-conjugated systems. researchgate.net For example, they have been used in the synthesis of dialkylmethylene-bridged oligo(phenylenevinylene)s, which exhibit interesting photophysical properties. researchgate.net The ability to systematically modify the indene core through cross-coupling reactions allows for the fine-tuning of these properties, making them suitable for applications in organic electronics.
In medicinal chemistry, the indene scaffold is a key structural motif in various biologically active molecules. A series of novel indene-derived compounds have been designed and synthesized as agonists for the Retinoic Acid Receptor α (RARα), a target for cancer therapeutics. mdpi.com The synthetic routes to these molecules often involve the functionalization of a core indene or indanone structure. The use of a chiral precursor like this compound would allow for the creation of enantiomerically pure drug candidates, which is critical as different enantiomers can have vastly different pharmacological and toxicological profiles.
Emerging Research Frontiers and Future Prospects for S 5 Bromo 2,3 Dihydro 1h Inden 2 Ol Research
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chiral molecules to reduce environmental impact and improve sustainability. For the synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, a key green strategy is the asymmetric reduction of the prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This approach avoids the use of stoichiometric chiral reagents and minimizes waste.
Future research in this area is likely to focus on several key aspects of green chemistry:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic routes that utilize water, supercritical fluids, or biodegradable solvents is a primary goal. Biocatalytic reductions, for instance, are often performed in aqueous media, significantly improving the green credentials of the synthesis.
Energy Efficiency: The use of catalytic systems, both biocatalytic and chemocatalytic, that operate under mild conditions (ambient temperature and pressure) can drastically reduce energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Asymmetric hydrogenation and transfer hydrogenation are examples of highly atom-economical reactions.
Renewable Feedstocks: While the synthesis of the indanone backbone from renewable sources is a long-term goal, the use of renewable cofactors and reagents in the chiral reduction step is a more immediate possibility.
An integrated chemoenzymatic approach in a continuous reactor system offers a promising green synthesis route. For instance, a racemic mixture of the corresponding alcohol could be oxidized to the prochiral ketone in one step, followed by an enantioselective reduction in a second step, creating a closed-loop system with high atom economy. rsc.org
Exploration of Novel Biocatalytic and Chemocatalytic Systems for Enhanced Enantioselectivity
The production of enantiomerically pure this compound hinges on the development of highly selective catalytic systems. Both biocatalysis and chemocatalysis offer powerful tools to achieve this.
Biocatalytic Systems:
The asymmetric reduction of ketones to chiral alcohols is a well-established application of biocatalysis. nih.gov Alcohol dehydrogenases (ADHs) are particularly effective for this transformation. The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been shown to be effective in the enantioselective reduction of 1-indanone (B140024) to (S)-1-indanol with high yield and enantiomeric excess. tandfonline.comresearchgate.net This suggests that a similar approach could be successfully applied to the synthesis of this compound from 5-bromo-1-indanone.
Future research will likely focus on:
Enzyme Screening and Engineering: Identifying novel ADHs from diverse microbial sources with high activity and selectivity towards 5-bromo-1-indanone. Protein engineering and directed evolution can be used to further optimize enzyme performance.
Cofactor Regeneration: The cost of the nicotinamide (B372718) cofactor (NADH or NADPH) required by ADHs can be a limiting factor. Developing efficient in-situ cofactor regeneration systems, for example, using a secondary enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase, is crucial for the economic viability of the process. nih.gov
Whole-Cell Biocatalysts: The use of whole cells avoids the need for enzyme purification and can provide a stable environment for the enzyme. tandfonline.com Optimization of fermentation and biotransformation conditions will be key to maximizing yield and enantioselectivity.
Chemocatalytic Systems:
Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using transition metal catalysts with chiral ligands are powerful methods for the enantioselective reduction of ketones. Ruthenium, rhodium, and iridium complexes with chiral diamine or amino alcohol ligands have been used extensively for this purpose. For instance, manganese catalysts with facially coordinating P,N,N ligands have demonstrated high enantioselectivity in the hydrogenation of indanone-derived imines. whiterose.ac.uk
The table below summarizes the performance of various catalytic systems for the asymmetric reduction of analogous ketones, highlighting the potential for achieving high enantioselectivity in the synthesis of this compound.
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | >99 | >99 | tandfonline.comresearchgate.net |
| RhADH from Rhodococcus R6 | 2-Hydroxyacetophenone | (R)-1-Phenyl-1,2-ethanediol | >99 | 99 | nih.govnih.gov |
| Mn-catalyst with P,N,N ligand | Indanone-derived imine | Chiral amino-indane | >99 | 96 | whiterose.ac.uk |
Advanced Computational Modeling for Rational Design and Prediction of Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern catalyst design and for understanding reaction mechanisms. frontiersin.org For the synthesis of this compound, computational modeling can provide valuable insights to accelerate the development of highly efficient and selective catalysts.
Key applications of computational modeling include:
Docking and Molecular Dynamics (MD) Simulations: In biocatalysis, docking studies can predict how the substrate, 5-bromo-1-indanone, binds to the active site of an ADH. MD simulations can then be used to understand the dynamic behavior of the enzyme-substrate complex and to identify key interactions that govern enantioselectivity. rsc.org This knowledge can guide site-directed mutagenesis efforts to improve catalyst performance.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM calculations can be used to model the transition state of the hydride transfer from the cofactor to the ketone. nih.gov By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of the enzyme can be predicted.
Density Functional Theory (DFT) Calculations: In chemocatalysis, DFT calculations can be used to elucidate the mechanism of asymmetric hydrogenation and transfer hydrogenation reactions. whiterose.ac.uk These calculations can help in understanding the role of the chiral ligand in controlling the stereochemical outcome of the reaction and can aid in the rational design of new, more effective ligands. For example, DFT calculations have been used to rationalize the enantioselectivity in the manganese-catalyzed hydrogenation of indanone-derived imines, showing that favorable π-stacking interactions in the transition state lead to the major enantiomer. whiterose.ac.uk
The synergy between computational modeling and experimental work is expected to lead to the rapid discovery and optimization of catalysts for the synthesis of this compound.
Expansion of Synthetic Applications in High-Value Chemical Production
While this compound is a valuable chiral building block, its full potential lies in its application as an intermediate in the synthesis of more complex, high-value molecules, particularly pharmaceuticals. The bromo- and hydroxyl- functionalities provide two synthetic handles for further chemical transformations.
The precursor, 5-bromo-1-indanone, is known to participate in reactions such as Suzuki coupling and Buchwald amination, suggesting that this compound could be a versatile intermediate. medchemexpress.com
Future research is expected to explore the use of this compound in the synthesis of:
Bioactive Molecules: The indane scaffold is present in a number of biologically active compounds. The specific stereochemistry and functional groups of this compound make it an attractive starting material for the synthesis of novel drug candidates.
Chiral Ligands: The chiral diol or amino alcohol derivatives of this compound could potentially serve as ligands in asymmetric catalysis.
Functional Materials: The rigid indane backbone could be incorporated into polymers or other materials to impart specific properties.
The development of efficient and sustainable methods for the synthesis of this compound will undoubtedly pave the way for its broader application in the production of high-value chemicals.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, and how is enantiomeric purity achieved?
- Methodological Answer : The compound can be synthesized via bromination of indenol derivatives or asymmetric reduction of ketone precursors. For example, 5-bromo-2,3-dihydro-1H-inden-1-one can be reduced enantioselectively using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) . Enantiomeric purity is ensured via chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallization with resolving agents. NMR and polarimetry validate stereochemical integrity .
Q. How do NMR and HRMS confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and diastereotopic protons on C2/C3 (δ ~2.8–3.2 ppm, multiplet) confirm the indanol core. Bromine-induced deshielding shifts aromatic protons to δ ~7.0–7.5 ppm .
- HRMS : A molecular ion peak at m/z 213.07 [M+H]⁺ (C₉H₁₀BrO⁺) matches the molecular formula . Isotopic patterns (¹⁸¹Br/⁷⁹Br) further validate bromine presence.
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer : A 70:30 ethyl acetate/hexane mixture is commonly used for flash chromatography (Rf ~0.3 in TLC) . Polar solvents like methanol (≤5%) improve resolution for hydroxylated intermediates. Pre-adsorption onto silica minimizes decomposition during elution.
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at C5 activates the aromatic ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the indanol scaffold may require bulky ligands (e.g., XPhos) to stabilize palladium intermediates . Computational DFT studies predict electron-withdrawing effects at C5 enhance oxidative addition kinetics .
Q. What strategies mitigate racemization during functionalization of the indanol core?
- Methodological Answer :
- Protection : Temporarily protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents acid/base-induced racemization during reactions.
- Mild Conditions : Use low temperatures (−78°C) and non-polar solvents (e.g., THF) for nucleophilic substitutions.
- Monitoring : Chiral HPLC tracks enantiopurity post-reaction .
Q. How can computational modeling predict conformational stability and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the indanol ring.
- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding (OH group) and halogen interactions (Br) .
Q. What experimental limitations arise when assessing biological activity, and how are they addressed?
- Methodological Answer :
- Degradation : Hydroxyl group oxidation can occur under aerobic conditions. Stabilize solutions with antioxidants (e.g., BHT) and store at −20°C under argon .
- Bioavailability : Poor solubility in aqueous media requires formulation with cyclodextrins or PEG-based carriers. LogP values (~2.1) from HPLC retention times guide solvent selection .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported purity (e.g., 95% vs. unspecified)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
